2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate typically involves the phosphorylation of 2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the triphosphate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its experimental nature. large-scale synthesis would likely involve optimization of the laboratory methods, including the use of automated synthesizers and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2’-deoxyuridine and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Major Products
Hydrolysis: Produces 2’-deoxyuridine and inorganic phosphate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate has several scientific research applications:
Biochemistry: Used as a substrate analog in enzyme studies to investigate the mechanisms of nucleotide metabolism.
Molecular Biology: Employed in studies of DNA synthesis and repair, particularly in understanding the role of nucleotide analogs in these processes.
Pharmaceutical Research: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate involves its incorporation into DNA or RNA by polymerases. Once incorporated, it can inhibit further elongation of the nucleic acid chain, thereby interfering with DNA replication and transcription. This inhibition is due to the presence of the imido group, which alters the normal base-pairing properties of the nucleotide .
Comparison with Similar Compounds
Similar Compounds
- Deoxyuridine Monophosphate
- Deoxyuridine-5’-Diphosphate
- Deoxyuridine-5’-Triphosphate
Uniqueness
2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate is unique due to the presence of the imido group in its triphosphate moiety. This structural modification imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered base-pairing capabilities, making it a valuable tool in biochemical and pharmaceutical research .
Properties
Molecular Formula |
C9H16N3O13P3 |
---|---|
Molecular Weight |
467.16 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19)/t5-,6+,8+/m0/s1 |
InChI Key |
XZLLMTSKYYYJLH-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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